molecular formula C11H13N3O B11815473 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11815473
M. Wt: 203.24 g/mol
InChI Key: VJHKKOQLSTYYOU-UHFFFAOYSA-N
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Description

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound that features an oxadiazole ring fused with an aniline moiety. The presence of the oxadiazole ring, which contains both nitrogen and oxygen atoms, imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to various enzymes and receptors. This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3

InChI Key

VJHKKOQLSTYYOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=CC=C2)N

Origin of Product

United States

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